Unmatched Selectivity for G12D Over G12C Mutant and Wild-Type KRAS
(RS)-G12Di-1 demonstrates a critical and differentiating selectivity profile, showing no detectable cross-reactivity with the highly nucleophilic KRAS-G12C mutant. In contrast, many other covalent KRAS-G12D inhibitors, such as ML-G12Di-7 and β-lactone/epoxide-based probes, are 'dual' or 'multi' mutant inhibitors that also covalently modify KRAS-G12C [1]. This exclusive reactivity for G12D versus G12C is a defining feature [2]. Furthermore, it exhibits negligible modification of wild-type K-Ras (0% after 1 hour) and only minimal activity against the related G13D mutant (6.5% modification), confirming its high fidelity for the target aspartate mutation [3].
| Evidence Dimension | Mutant selectivity (covalent modification) |
|---|---|
| Target Compound Data | 0% modification of KRAS-G12C after 2 hours |
| Comparator Or Baseline | ML-G12Di-7 (dual G12C/G12D inhibitor) |
| Quantified Difference | Exclusive reactivity with G12D vs. dual reactivity |
| Conditions | In vitro protein labeling assay |
Why This Matters
Ensures that observed biological effects in G12D-driven models are directly attributable to G12D inhibition, not confounded by off-target G12C activity.
- [1] Hallin, J. et al. Abstract ND03: Discovery of RMC-9805, an oral, covalent tri-complex KRASG12D(ON) inhibitor. Cancer Research 84, ND03 (2024). View Source
- [2] Budai, B. et al. Promise and Challenge of β-Lactone Electrophiles to Target Aspartate 12 of Mutant KRASG12D. J. Med. Chem. 68, 1924-1939 (2025). View Source
- [3] Zheng, Q. et al. Strain-release alkylation of Asp12 enables mutant-selective targeting of K-Ras-G12D. Nature Chemical Biology 20, 1114–1122 (2024). View Source
